molecular formula C13H14BrNO4 B3240645 (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid CAS No. 144332-75-2

(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

Cat. No.: B3240645
CAS No.: 144332-75-2
M. Wt: 328.16 g/mol
InChI Key: CGOZVRYXMLVHCE-NSHDSACASA-N
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Description

(2S)-1-{[(4-Bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is a chiral pyrrolidine-based compound of significant interest in medicinal chemistry and neuroscience research. The molecule features a stereogenic center in the (S)-configuration, a key structural element that influences its three-dimensional shape and biological interaction, a characteristic highly valued in the design of modern pharmaceutical agents . The pyrrolidine ring is a privileged scaffold in drug discovery, contributing to structural diversity and enabling the exploration of pharmacophore space due to its sp3-hybridization and non-planar ring structure, a phenomenon known as "pseudorotation" . This compound is structurally related to a class of proline analogs that are investigated as competitive antagonists for ionotropic glutamate receptors (iGluRs), particularly the N-Methyl-D-Aspartate (NMDA) receptor subtype . Imbalances in glutamate signaling are implicated in a range of neurological conditions, including anxiety, depression, neuropathic pain, migraine, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's . The 4-bromophenyl moiety incorporated into the structure is a critical feature often associated with enhanced binding affinity and selectivity for NMDA receptors, making this compound a valuable intermediate for the synthesis and development of novel neuroactive tool compounds and potential therapeutics . This product is intended for research applications such as SAR (Structure-Activity Relationship) studies, receptor binding assays, and as a building block in organic synthesis. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(4-bromophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4/c14-10-5-3-9(4-6-10)8-19-13(18)15-7-1-2-11(15)12(16)17/h3-6,11H,1-2,7-8H2,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOZVRYXMLVHCE-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152942
Record name 1,2-Pyrrolidinedicarboxylic acid, 1-[(4-bromophenyl)methyl] ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144332-75-2
Record name 1,2-Pyrrolidinedicarboxylic acid, 1-[(4-bromophenyl)methyl] ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144332-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 1-[(4-bromophenyl)methyl] ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group is introduced via a nucleophilic substitution reaction, where a brominated aromatic compound reacts with a nucleophile.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor function.

    Pathway Modulation: :

Biological Activity

(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is a synthetic compound with a pyrrolidine backbone that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antioxidant properties, cytotoxic effects against cancer cell lines, and enzyme inhibition capabilities.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a 4-bromophenyl substituent and a methoxycarbonyl group. Its chemical formula is C13H14BrNO4C_{13}H_{14}BrNO_{4}, and it has a molecular weight of 328.16 g/mol. The structural features contribute to its reactivity and biological interactions.

PropertyValue
Chemical FormulaC13H14BrNO4C_{13}H_{14}BrNO_{4}
Molecular Weight328.16 g/mol
CAS Number144332-75-2
Structural FeaturesPyrrolidine, 4-Bromophenyl

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties . These compounds can scavenge free radicals, potentially reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.

Cytotoxicity

Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example, derivatives of the compound have shown significant cytotoxicity against A549 human lung adenocarcinoma cells. In comparative studies, certain derivatives reduced cell viability significantly more than standard chemotherapeutic agents like cisplatin, indicating their potential as anticancer agents .

Case Study: A549 Cell Line

In a study evaluating the anticancer properties of similar pyrrolidine derivatives, compounds were tested at a concentration of 100 µM for 24 hours. The results indicated:

  • Compound with 4-bromophenyl substitution reduced A549 cell viability to approximately 61% , showcasing enhanced anticancer activity compared to non-brominated analogs .

Enzyme Inhibition

The compound may also function as an enzyme inhibitor , which is beneficial in treating diseases linked to enzyme overactivity. Specific derivatives have been shown to inhibit enzymes involved in cancer progression, making them candidates for further research in drug development.

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to ensure high yield and purity. The mechanism of action likely involves binding to specific biological targets, which can alter metabolic pathways and lead to the observed biological activities.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure FeaturesUnique Properties
4-BromophenolBrominated phenolic structureKnown for antibacterial properties
Pyrrolidine-2-carboxylic AcidSimilar pyrrolidine structureExhibits neuroprotective effects
Methoxycarbonyl DerivativesVarious substitutions on carbon chainOften show enhanced solubility

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents/Protective Group Stereochemistry Molecular Weight (g/mol) Key Applications/Properties
(2S)-1-{[(4-Bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid (Target) 4-Bromophenyl methoxycarbonyl (2S) ~344.16* Halogen bonding, peptide intermediates
(2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid Boc, phenyl at C4 (2R,4S) 291.34 Chiral intermediates in drug synthesis
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid Boc, phenyl at C4 (2S,4S) 291.34 Research reagents for stereochemical studies
(2S,4S)-4-(4-Bromo-2-fluorophenoxy)-1-Boc-pyrrolidine-2-carboxylic acid Boc, 4-bromo-2-fluorophenoxy (2S,4S) 416.23 Medicinal chemistry (kinase inhibitors)
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid 2-Bromobenzyl at C4 (2S,4R) 284.15 Anticancer and antimicrobial research
(2S,4R)-1-Fmoc-4-(tert-butoxy)pyrrolidine-2-carboxylic acid Fmoc, tert-butoxy at C4 (2S,4R) 409.47 Solid-phase peptide synthesis

*Calculated molecular weight based on formula C₁₃H₁₄BrNO₄.

Key Differences and Implications

Substituent Effects

  • 4-Bromophenyl vs.
  • Bromine Positioning : The 4-bromo substitution on the phenyl ring (target compound) contrasts with 2-bromobenzyl in , altering steric and electronic profiles. The para-bromo configuration enhances symmetry and may improve crystallinity in solid-state applications.

Stereochemical Influence

  • The (2S) configuration in the target compound mirrors natural L-amino acids, favoring compatibility with biological systems. In contrast, (2R,4S) or (2S,4R) diastereomers (e.g., ) exhibit distinct conformational preferences, affecting receptor binding and metabolic stability.

Research Findings

  • Synthetic Utility : Boc- and Fmoc-protected analogs (e.g., ) are widely used in peptide synthesis due to their stability under basic/acidic conditions. The target compound’s 4-bromophenyl group may require orthogonal deprotection strategies.
  • Biological Activity : Brominated pyrrolidines, such as , show promise in antimicrobial studies, suggesting the target compound could be optimized for similar applications.

Q & A

Q. What are the recommended methods for synthesizing (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid?

Methodological Answer:

  • Step 1: Amine Protection
    Protect the pyrrolidine nitrogen using 4-bromobenzyl chloroformate under basic conditions (e.g., DCM, triethylamine, 0–25°C). This forms the carbamate linkage .
  • Step 2: Carboxylic Acid Activation
    Activate the carboxylic acid using HOBt/EDCI or DIC/Oxyma in DMF to facilitate subsequent coupling reactions .
  • Step 3: Purification
    Purify via flash chromatography (hexanes/EtOAc gradient) or reverse-phase HPLC to isolate the product. Yields typically range from 60–80% .

Q. How can the stereochemical integrity of the (2S) configuration be verified?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase. Compare retention times with authentic (2S)-configured standards .
  • NMR Analysis : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the pyrrolidine ring to confirm puckering dynamics. The (2S) configuration shows distinct NOESY correlations between H2 and H4 protons .
  • X-ray Crystallography : Resolve crystal structures to unambiguously confirm stereochemistry .

Advanced Research Questions

Q. How does the 4-bromophenyl moiety influence the conformational dynamics of the pyrrolidine ring in different solvents?

Methodological Answer:

  • NMR Studies : Perform 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in polar (DMSO-d6) vs. nonpolar (CDCl3) solvents. The bulky 4-bromophenyl group restricts ring puckering, favoring a Cγ-endo conformation in nonpolar solvents .
  • Computational Modeling : Use molecular dynamics (MD) simulations (e.g., AMBER force field) to predict solvent-dependent energy barriers for ring inversion. The bromine’s steric bulk increases torsional strain in polar media .
  • Circular Dichroism (CD) : Compare CD spectra in solvents like methanol and toluene to correlate conformational shifts with solvent polarity .

Q. What strategies mitigate aggregation during solid-phase peptide synthesis (SPPS) using this compound?

Methodological Answer:

  • Optimized Coupling Conditions : Use microwave-assisted synthesis (50°C, 20 min) with HATU/DIPEA in DMF to enhance coupling efficiency .
  • Chaotropic Additives : Add 1 M urea or 0.4 M NaCl to disrupt hydrogen-bonded aggregates .
  • Pseudoproline Analogs : Substitute the compound with a pseudoproline derivative (e.g., 4-hydroxyproline) temporarily to reduce steric hindrance .

Q. Data Contradiction Analysis :

  • Conflict : Some studies report aggregation at >5 mM concentrations, while others observe no issues.
  • Resolution : Aggregation depends on resin type (e.g., Rink amide vs. Wang resin) and solvent purity. Pre-swelling resins in DMF for 1 hr reduces this discrepancy .

Q. How does the bromine substituent affect electronic properties in catalysis or ligand design?

Methodological Answer:

  • DFT Calculations : Compute electron density maps (Gaussian 09) to identify bromine’s electron-withdrawing effects, which polarize the carbamate carbonyl and enhance electrophilicity .
  • X-ray Photoelectron Spectroscopy (XPS) : Measure binding energies of C=O and Br 3d electrons to quantify electronic perturbations .
  • Biological Assays : Compare binding affinities (e.g., SPR or ITC) of brominated vs. non-brominated analogs to receptors like proteases. Bromine’s hydrophobic surface area improves target engagement by 2–3-fold .

Q. How can researchers resolve contradictory data on the compound’s stability under acidic conditions?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests (0.1 M HCl, 37°C) with LC-MS monitoring. The carbamate linkage hydrolyzes at pH < 2, but stabilizes at pH 4–6 .
  • Controlled Experiments : Replicate conflicting studies under identical conditions (e.g., TFA concentration during SPPS cleavage). Trace water content in TFA (>0.1%) accelerates hydrolysis .

Q. What analytical techniques are critical for detecting trace impurities in this compound?

Methodological Answer:

  • UPLC-MS/MS : Use a C18 column (ACQUITY UPLC BEH) with a 0.1% formic acid/acetonitrile gradient. Detect impurities at ppm levels via MRM transitions .
  • 19F^{19}\text{F}-NMR : If fluorinated analogs are present, quantify impurities via integration against an internal standard (e.g., trifluoroacetic acid) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

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